4-Bromo-3,5-dichloroaniline

Vue d'ensemble

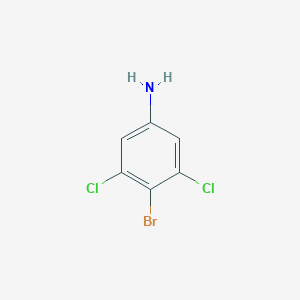

Description

4-Bromo-3,5-dichloroaniline is an organic compound with the molecular formula C6H4BrCl2N. It is a derivative of aniline, where the hydrogen atoms at positions 4, 3, and 5 on the benzene ring are substituted by bromine and chlorine atoms. This compound is a colorless solid, although commercial samples may appear colored due to impurities .

Applications De Recherche Scientifique

4-Bromo-3,5-dichloroaniline has diverse applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

Biology: Employed in the study of enzyme interactions and metabolic pathways.

Medicine: Investigated for its potential use in the development of pharmaceuticals and agrochemicals.

Industry: Utilized in the production of fungicides, herbicides, and other agrochemical products.

Mécanisme D'action

Pharmacokinetics

It is predicted to have high gastrointestinal absorption and can permeate the blood-brain barrier . It is predicted to inhibit several cytochrome P450 enzymes, which could impact its metabolism . The compound’s lipophilicity (Log Po/w) is predicted to be around 3.03 , which could influence its distribution and bioavailability.

Action Environment

Factors such as pH, temperature, and the presence of other molecules could potentially affect its activity and stability. Its lipophilicity suggests that it might accumulate in fatty tissues .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3,5-dichloroaniline typically involves the bromination and chlorination of aniline derivatives. One common method includes the following steps :

Bromination: 2,4-Dichloroaniline is dissolved in hydrochloric acid or sulfuric acid to form its hydrochloride or sulfate. Bromine is then added dropwise at room temperature while stirring, resulting in the formation of 2-bromo-4,6-dichloroaniline.

Diazotization and Reduction: The reaction mixture is cooled, and an aqueous solution of sodium nitrite is added. The temperature is then gradually increased to boiling, leading to the formation of 3,5-dichlorobromobenzene.

Ammonolysis: Ammonia water and a catalyst are added to the 3,5-dichlorobromobenzene, and the mixture is heated to 130-180°C for 3-6 hours, yielding 3,5-dichloroaniline.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-purity compounds .

Analyse Des Réactions Chimiques

Types of Reactions: 4-Bromo-3,5-dichloroaniline undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted by other functional groups under appropriate conditions.

Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.

Common Reagents and Conditions:

Substitution: Reagents such as sodium hydroxide or potassium hydroxide in the presence of a suitable solvent.

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Catalysts such as palladium on carbon or iron powder in the presence of hydrochloric acid.

Major Products:

Substitution: Formation of various substituted anilines.

Oxidation: Formation of nitroanilines.

Reduction: Formation of aminobenzenes.

Comparaison Avec Des Composés Similaires

3,5-Dichloroaniline: Similar structure but lacks the bromine substituent.

2,4-Dichloroaniline: Chlorine atoms at different positions on the benzene ring.

4-Bromoaniline: Contains only the bromine substituent without the chlorine atoms.

Uniqueness: 4-Bromo-3,5-dichloroaniline is unique due to the presence of both bromine and chlorine substituents, which confer distinct chemical and biological properties.

Activité Biologique

4-Bromo-3,5-dichloroaniline (C6H4BrCl2N) is a halogenated aromatic amine that has garnered attention for its diverse biological activities. This compound is characterized by the presence of both bromine and chlorine substituents on the aromatic ring, which significantly influences its chemical behavior and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer properties, and mechanisms of action.

- Molecular Formula : C6H4BrCl2N

- Molecular Weight : Approximately 228.96 g/mol

- CAS Number : 1940-29-0

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. The compound has been tested against both Gram-positive and Gram-negative bacteria, as well as fungi.

| Microorganism | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Staphylococcus aureus | 15.62 µg/mL | 31.25 µg/mL |

| Escherichia coli | 31.25 µg/mL | 62.50 µg/mL |

| Candida albicans | 62.50 µg/mL | 125.00 µg/mL |

These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents, particularly in treating infections caused by resistant strains of bacteria and fungi .

Anticancer Activity

This compound has also been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 10.5 |

| A549 | 15.2 |

The compound's mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase in cancer cells .

The biological effects of this compound are attributed to its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition : The compound has been identified as an inhibitor of cytochrome P450 enzymes (CYP1A2 and CYP2C9), which are crucial for drug metabolism. This inhibition can alter the pharmacokinetics of co-administered drugs.

- Cell Signaling Pathways : Research suggests that it may modulate various signaling pathways involved in cell growth and apoptosis, particularly through interactions with nuclear receptors such as PPARγ .

Case Studies

- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial activity of various halogenated anilines, including this compound. The results demonstrated its effectiveness against resistant bacterial strains, highlighting its potential use in clinical settings.

- Cancer Cell Line Assessment : In a study focusing on breast cancer cells, this compound was shown to significantly reduce cell viability and induce apoptosis through caspase activation pathways . This suggests its potential role as a therapeutic agent in cancer treatment.

Propriétés

IUPAC Name |

4-bromo-3,5-dichloroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrCl2N/c7-6-4(8)1-3(10)2-5(6)9/h1-2H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOPGULWHAXFEIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)Br)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrCl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1940-29-0 | |

| Record name | 4-Bromo-3,5-dichlorobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1940-29-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-3,5-dinitroaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001940290 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.